
3-Carbamoyl-1,1-dimethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1,1-dimethyl-urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a carbamoyl group attached to a dimethyl-substituted urea structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1,1-dimethyl-urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of dimethylamine with isocyanates under controlled conditions to form the desired urea derivative . Another approach involves the use of carbamoyl chlorides, which react with dimethylamine to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly processes. For instance, the reaction of dimethylamine with potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach not only ensures high yields but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
3-Carbamoyl-1,1-dimethyl-urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1,1-dimethyl-urea involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
N,N-Dimethylurea: Similar in structure but lacks the carbamoyl group.
N-Methyl-N’-carbamoylurea: Contains a carbamoyl group but differs in the substitution pattern.
N,N’-Dimethyl-N-carbamoylurea: Another related compound with different substitution.
Uniqueness: 3-Carbamoyl-1,1-dimethyl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
7710-35-2 |
|---|---|
Molecular Formula |
C4H9N3O2 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-carbamoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9) |
InChI Key |
RDFARSDVIWJBII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


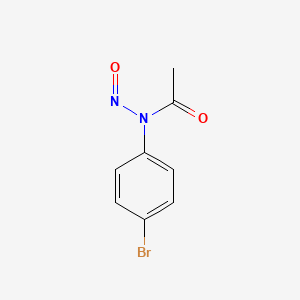

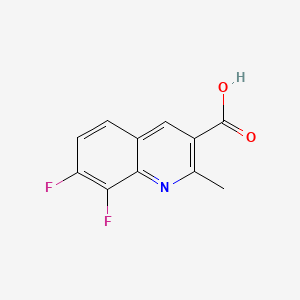

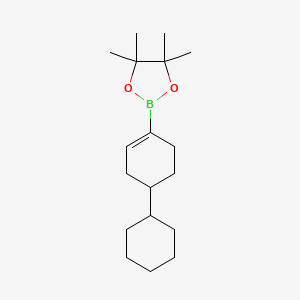
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
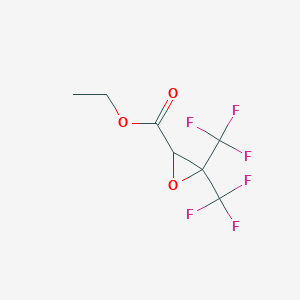
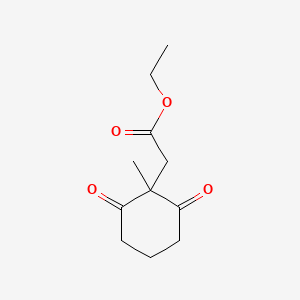
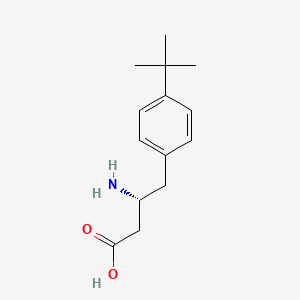

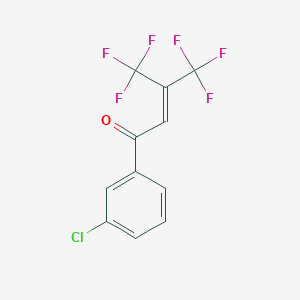
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
